![molecular formula C11H11N3OS B2760545 6-[(methylsulfanyl)methyl]-2-(pyridin-2-yl)pyrimidin-4-ol CAS No. 477886-09-2](/img/structure/B2760545.png)
6-[(methylsulfanyl)methyl]-2-(pyridin-2-yl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinol” is a complex organic molecule that contains a pyridine ring and a pyrimidine ring, which are common structures in many natural products and bioactive pharmaceuticals . The molecule also contains a methylsulfanyl group, which could potentially contribute to its reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyridine and pyrimidine rings, as well as the methylsulfanyl group. Pyridine and pyrimidine rings are aromatic and relatively stable, but they can participate in various chemical reactions, particularly at the nitrogen atoms . The methylsulfanyl group could also potentially participate in reactions, particularly if oxidized to a sulfoxide or sulfone.Applications De Recherche Scientifique
Crystallography and Molecular Structure
Research on compounds related to 6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinol often focuses on understanding their crystallographic properties and molecular structures. For instance, the study by Avasthi et al. (2002) elucidates the dimeric layered structure of a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound, highlighting the absence of intramolecular stacking in the crystalline state and the formation of a layered structure due to intermolecular hydrogen bonding and arene-arene interactions (Avasthi et al., 2002).
Chemistry of Heterocyclic Compounds
The chemistry of heterocyclic compounds related to 6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinol is another area of focus, with studies exploring synthesis, reactions, and transformations. Jakubkienė and Vainilavicius (2006) investigated the transformations of methyl 6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate under oxidative conditions, providing insights into the oxidative behavior of these compounds (Jakubkienė & Vainilavicius, 2006).
Material Science and Ligand Design
In material science and ligand design, the focus is on developing new materials and complexes with potential applications in various fields. Cook et al. (2015) explored Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands, demonstrating a subtle interplay between spin-crossover and crystallographic phase changes, which could have implications for material design (Cook et al., 2015).
Orientations Futures
The potential applications and future directions for this compound would depend on its specific properties and biological activity. Compounds with similar structures are found in many natural products and pharmaceuticals, so it’s possible that this compound could have interesting biological activity or other useful properties .
Propriétés
IUPAC Name |
4-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-16-7-8-6-10(15)14-11(13-8)9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMPZNUJVXRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=O)NC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-[(4-Ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2760463.png)
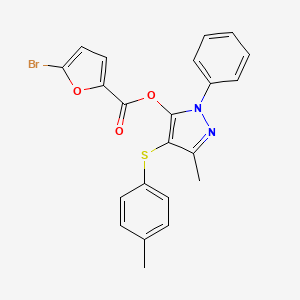
![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)
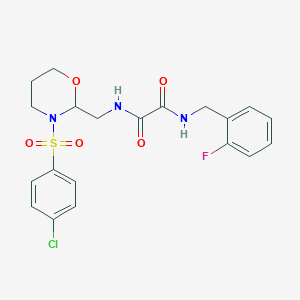
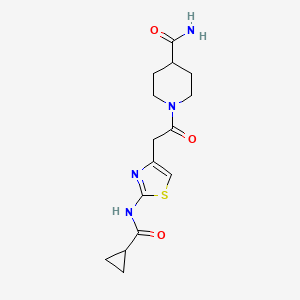
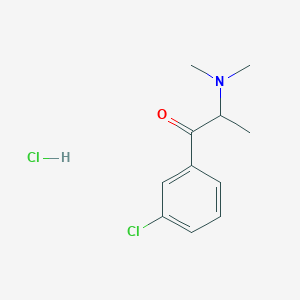
![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)
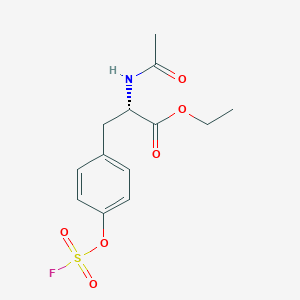


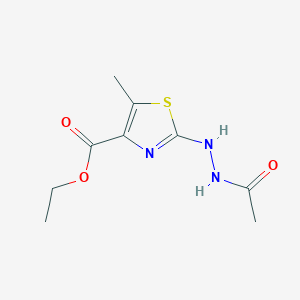
![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
